molecular formula C24H23N3O2 B14993732 N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B14993732
M. Wt: 385.5 g/mol
InChI Key: RZPMYBLXOMAZEG-YRNVUSSQSA-N
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Description

N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as iron (III) chloride, and solvents like acetone or methanol .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient synthesis of N-blocked amides using N-blocked amino acids and amines .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide formation, and propargyl amide for click reactions. Reaction conditions often involve room temperature settings and the use of solvents like acetone and methanol .

Major Products

Major products formed from these reactions include furan-triazole derivatives and various substituted benzodiazole compounds .

Scientific Research Applications

N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit NF-κB activity, which is involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, benzodiazole moiety, and phenylprop-2-en-1-yl group

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C24H23N3O2/c28-24(22-14-8-18-29-22)25-16-6-15-23-26-20-12-4-5-13-21(20)27(23)17-7-11-19-9-2-1-3-10-19/h1-5,7-14,18H,6,15-17H2,(H,25,28)/b11-7+

InChI Key

RZPMYBLXOMAZEG-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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